3,5,6-trichloropyridin-2-yl bis(methylsulfanyl)phosphinate
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Overview
Description
3,5,6-trichloropyridin-2-yl bis(methylsulfanyl)phosphinate is a chemical compound with the molecular formula C7H7Cl3NO2PS2 and a molecular weight of 338.6 g/mol . It is known for its potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of three chlorine atoms, a pyridine ring, and a bis(methylsulfanyl)phosphinate group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-trichloropyridin-2-yl bis(methylsulfanyl)phosphinate typically involves the reaction of 3,5,6-trichloropyridine with bis(methylsulfanyl)phosphinic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as dichloromethane or toluene, at a temperature range of 50-80°C . The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures consistent product quality and higher yields. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5,6-trichloropyridin-2-yl bis(methylsulfanyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran at low temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with fewer sulfur-oxygen bonds
Substitution: Substituted pyridine derivatives with various functional groups
Scientific Research Applications
3,5,6-trichloropyridin-2-yl bis(methylsulfanyl)phosphinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 3,5,6-trichloropyridin-2-yl bis(methylsulfanyl)phosphinate
- 3,5,6-trichloro-2-pyridinol : A degradation product of certain pesticides, known for its environmental persistence and toxicity .
- 3,5,6-trichloropyridine : A precursor in the synthesis of various agrochemicals and pharmaceuticals .
Uniqueness
This compound stands out due to its unique combination of a pyridine ring with bis(methylsulfanyl)phosphinate functionality. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications in research and industry .
Properties
CAS No. |
2241130-50-5 |
---|---|
Molecular Formula |
C7H7Cl3NO2PS2 |
Molecular Weight |
338.6 |
Purity |
95 |
Origin of Product |
United States |
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